[3-(Benzyloxy)-2-hydroxypropyl][(5-methylfuran-2-yl)methyl](propan-2-yl)amine
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Overview
Description
3-(Benzyloxy)-2-hydroxypropylmethylamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines benzyloxy, hydroxypropyl, and methylfuran moieties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-hydroxypropylmethylamine typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with an appropriate halogenated compound under basic conditions to form the benzyloxy group.
Methylfuran Incorporation: The methylfuran moiety can be introduced via a Friedel-Crafts alkylation reaction using a methylfuran derivative and an appropriate catalyst.
Final Coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of 3-(Benzyloxy)-2-hydroxypropylmethylamine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-hydroxypropylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or hydroxypropyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Benzyloxy)-2-hydroxypropylmethylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-hydroxypropylmethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in organic synthesis.
Acetylacetone: Known for its use in the synthesis of various organic compounds.
Diketene: Utilized in the production of acetoacetic acid derivatives.
Uniqueness
3-(Benzyloxy)-2-hydroxypropylmethylamine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
1017035-27-6 |
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Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl-propan-2-ylamino]-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C19H27NO3/c1-15(2)20(12-19-10-9-16(3)23-19)11-18(21)14-22-13-17-7-5-4-6-8-17/h4-10,15,18,21H,11-14H2,1-3H3 |
InChI Key |
CQPJOUBUQYDBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC(COCC2=CC=CC=C2)O)C(C)C |
Origin of Product |
United States |
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